Deudomperidone, also known as deuterated domperidone or developmental code name CIN-102, is a dopamine antagonist medication currently under development for the treatment of gastroparesis. This compound is a modified version of the well-known drug domperidone, which primarily acts as a selective antagonist of dopamine D2 and D3 receptors. The incorporation of deuterium into its molecular structure aims to enhance its efficacy, tolerability, and pharmacokinetic profile compared to its predecessor. As of early 2022, deudomperidone was undergoing phase 2 clinical trials in the United States for this indication .
Deudomperidone falls under the category of gastrointestinal agents and is classified as a dopamine receptor antagonist. Its therapeutic application focuses on gastrointestinal motility disorders, particularly gastroparesis, where it aims to improve gastric emptying and reduce symptoms such as nausea and vomiting .
The synthesis of deudomperidone involves the strategic substitution of hydrogen atoms with deuterium in the domperidone structure. This process can be achieved through various chemical reactions including:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure optimal incorporation of deuterium while maintaining the integrity of the original domperidone structure. The reaction pathways may involve multiple steps, including purification processes to isolate the final product from unreacted materials and by-products .
Deudomperidone has a molecular formula of and a molar mass of approximately . The incorporation of deuterium alters the vibrational properties of the molecule due to the increased mass of deuterium compared to hydrogen, which can influence its reactivity and biological activity .
Deudomperidone undergoes various chemical reactions typical for dopamine antagonists, including:
The presence of deuterium can influence reaction kinetics through the kinetic isotope effect (KIE), where C–D bonds exhibit different cleavage rates compared to C–H bonds. This property may contribute to improved stability and reduced metabolism in vivo, potentially leading to prolonged therapeutic effects .
Deudomperidone functions primarily as an antagonist at dopamine D2 and D3 receptors located in the gastrointestinal tract. By blocking these receptors:
The mechanism also involves peripheral selectivity, meaning it predominantly acts on receptors outside the central nervous system, reducing potential central nervous system side effects associated with other dopamine antagonists .
Relevant analyses indicate that these properties contribute positively to its pharmacokinetic profile, potentially leading to improved bioavailability and reduced side effects compared to non-deuterated counterparts .
Deudomperidone is primarily being investigated for its application in treating gastroparesis. Its development aims at providing an effective alternative for patients who experience inadequate relief from existing therapies. The potential benefits include:
As research progresses through clinical trials, further applications may emerge based on its pharmacological profile and mechanism of action .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4